N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide
Description
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a cyclohexyl group, a dioxothiolan ring, and a methylpyridinyl group
Properties
IUPAC Name |
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14-7-8-15(12-19-14)11-18(21)20(16-5-3-2-4-6-16)17-9-10-24(22,23)13-17/h7-8,12,16-17H,2-6,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALWEDZMBAMPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)N(C2CCCCC2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dioxothiolan Ring: Starting from a suitable thiol and an oxidizing agent to form the dioxothiolan ring.
Acetamide Formation: Reacting the dioxothiolan intermediate with an acylating agent to introduce the acetamide group.
Cyclohexyl Group Introduction: Adding the cyclohexyl group through a nucleophilic substitution reaction.
Pyridinyl Group Addition: Finally, attaching the methylpyridinyl group via a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The cyclohexyl and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridinyl group suggests possible interactions with biological targets.
Medicine
Medicinal chemistry could investigate this compound for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxothiolan ring and pyridinyl group could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-acetamide: Lacks the pyridinyl group, potentially altering its chemical and biological properties.
N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide: Lacks the cyclohexyl group, which might affect its solubility and reactivity.
N-cyclohexyl-2-(6-methylpyridin-3-yl)acetamide: Lacks the dioxothiolan ring, which could influence its stability and reactivity.
Uniqueness
The unique combination of the cyclohexyl, dioxothiolan, and methylpyridinyl groups in N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide sets it apart from similar compounds. This unique structure could confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
